Cas no 5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)
5714-12-5 structure
Product Name:2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Numero CAS:5714-12-5
MF:C6H2N4O4
MW:194.104480266571
CID:946530
PubChem ID:313608
Update Time:2025-04-19
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4,5-Furoxano-benzofuran (asym)
- benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide
- Benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazol-1,6-dioxid
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1(or 3),6-dioxide
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1,6-dioxide
- benzo[1,2-c,3,4-c']bis-[1,2,5]oxadiazole-1,6-dioxide
- Benzo< 1.2-c> < 3.4-c> difuroxan
- R9H8L243TC
- 3,8-dioxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-3,8-diium
- DS-012158
- 5714-12-5
- NSC-228139
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 1,6-dioxide
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 3,8-dioxide
- NSC228139
- phenethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Furoxanobenzofuroxan
- Benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole, 3,8-dioxide
-
- Inchi: 1S/C6H2N4O4/c11-9-4-2-1-3-6(5(4)8-14-9)10(12)13-7-3/h1-2H
- Chiave InChI: FEIJYIVWKGWTHQ-UHFFFAOYSA-N
- Sorrisi: O1N=C2C(C=CC3C2=[N+]([O-])ON=3)=[N+]1[O-]
Proprietà calcolate
- Massa esatta: 527.1865
- Massa monoisotopica: 194.00760456g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 103Ų
Proprietà sperimentali
- PSA: 64.63
- LogP: 0.82600
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso